Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[B]thiophene with ethyl cyanoacetate and elemental sulfur in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of specific kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as:
Tipepidine: Used as an antitussive.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Tioconazole: An antifungal agent. Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is unique due to its specific structural modifications, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 3-amino-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. This compound features a unique benzo[b]thiophene core structure that is associated with various biological activities, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C13H17N1O2S1
- Molecular Weight : Approximately 251.36 g/mol
- Appearance : Yellow to light brown crystalline powder
- Melting Point : 114°C to 116°C
Biological Activity Overview
Recent studies have highlighted the compound's promising biological activities:
- Anti-inflammatory and Analgesic Properties : this compound has been evaluated for its ability to reduce inflammation and pain. This activity is attributed to its structural features that facilitate interaction with biological targets involved in inflammatory pathways.
- Anticancer Activity : The compound has shown potential as an antiproliferative agent against various cancer cell lines. In vitro studies indicate that it can inhibit cell growth and induce apoptosis selectively in cancer cells without significantly affecting normal human peripheral blood mononuclear cells .
Antiproliferative Activity
A study involving derivatives of tetrahydrobenzo[b]thiophenes demonstrated that compounds structurally related to this compound exhibited IC50 values ranging from 1.1 to 4.7 μM against a panel of cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells . These findings suggest a strong potential for the compound in cancer therapy.
Molecular docking studies have indicated that this compound interacts with tubulin at micromolar levels, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death . This mechanism underscores the compound's role as a potential tubulin inhibitor.
Comparative Analysis of Similar Compounds
The table below compares this compound with other related compounds in terms of their biological activities:
Compound Name | IC50 (μM) | Target Cell Line | Main Activity |
---|---|---|---|
This compound | 1.1 - 4.7 | L1210, CEM, HeLa | Antiproliferative |
Compound A (related derivative) | 0.75 | K562 (CML) | Antiproliferative |
Compound B (related derivative) | >20 | Normal PBMCs | Non-cytotoxic |
Properties
Molecular Formula |
C13H19NO2S |
---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
ethyl 3-amino-5,5-dimethyl-6,7-dihydro-4H-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C13H19NO2S/c1-4-16-12(15)11-10(14)8-7-13(2,3)6-5-9(8)17-11/h4-7,14H2,1-3H3 |
InChI Key |
ZTBLQOAAAQWVEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CCC(C2)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.